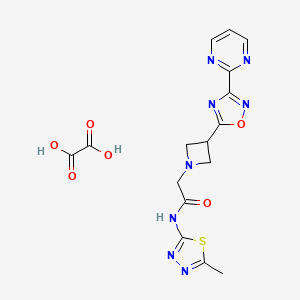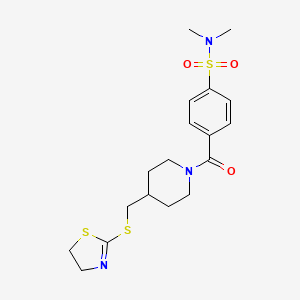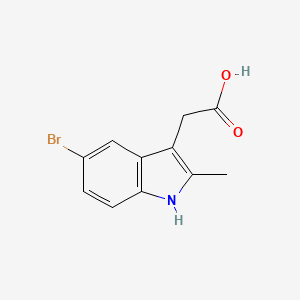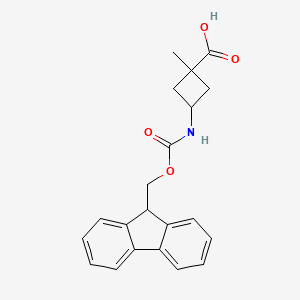
(Z)-ethyl 1-(2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)ethyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex piperidine derivatives, including molecules with structural similarities to the target compound, often involves multi-step synthetic routes. These processes may include the formation of the piperidine ring, introduction of functional groups, and subsequent modifications to incorporate specific substituents. For example, the practical synthesis of related piperidine carboxylate derivatives demonstrates the efficiency of synthesizing complex structures from simpler precursors, as seen in the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate for certain pharmacologically relevant compounds (Kim et al., 2001).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using crystallography and spectroscopy. For instance, the crystal and molecular structure of related compounds, such as benzylidene derivatives, are determined using X-ray crystallography, which reveals the arrangement of atoms within the crystal lattice and provides insights into the stereochemistry and conformation of the molecule (Zugenmaier, 2013).
Chemical Reactions and Properties
The reactivity of the compound under investigation would be influenced by its functional groups and structural framework. The synthesis and reactivity of similar molecules, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, highlight the role of Knoevenagel condensation in forming carbon-carbon double bonds, a common reaction in the synthesis of complex organic molecules (Kariyappa et al., 2016).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. The X-ray diffraction data for related compounds provide valuable information on the crystal packing, intermolecular interactions, and stability of the molecule under various conditions (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for predicting the behavior of the compound in synthetic and biological contexts. Studies on similar molecules, like the synthesis and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, can shed light on the potential reactivity and interactions of the compound with biological targets (Kariyappa et al., 2016).
Propriétés
IUPAC Name |
ethyl 1-[2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]ethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-3-31-26(29)19-10-12-27(13-11-19)14-15-32-21-8-9-22-23(17-21)33-24(25(22)28)16-18-4-6-20(30-2)7-5-18/h4-9,16-17,19H,3,10-15H2,1-2H3/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWIEINEBDKUEL-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)



![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)


![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482789.png)


